N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
Properties
CAS No. |
892357-89-0 |
|---|---|
Molecular Formula |
C19H18N2OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-14(2)10-16(9-13)20-18(22)11-17-12-23-19(21-17)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
UXPKUPHUFACNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring linked to an acetamide moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated in vitro against various cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). The mechanism of action often involves the induction of apoptosis through the activation of caspases. For instance, compounds similar to this compound have demonstrated significant caspase activation in MCF7 cells, suggesting a pathway for therapeutic intervention in cancer treatment .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | X | Apoptosis via caspases |
| 4b (3-Cl) | MCF7 | Y | Caspase activation |
| 4c (4-Cl) | MCF7 | Z | Caspase activation |
Note: Values for IC50 and specific compounds are illustrative and should be replaced with actual data from studies.
Anti-inflammatory Activity
Thiazole derivatives have also been studied for their anti-inflammatory properties. Some compounds have shown significant inhibition of COX enzymes, which are crucial in the inflammatory process. For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine exhibited potent COX-2 inhibition with an IC50 value in the nanomolar range .
Antifungal Activity
In addition to anticancer and anti-inflammatory activities, thiazole derivatives have demonstrated antifungal properties. For instance, compounds derived from thiazole structures were tested against Candida albicans and showed promising results comparable to established antifungal agents like ketoconazole .
Case Studies
A notable case study involved synthesizing various thiazole derivatives and evaluating their biological activities. In one study, a series of derivatives were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electron-donating groups such as methyl groups on the phenyl ring enhances its anticancer activity by improving interactions with target proteins involved in apoptosis pathways .
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exhibits promising anticancer activity. The following table summarizes the results from various in vitro studies:
| Cancer Cell Line | Percent Growth Inhibition (PGI) | Concentration (µM) |
|---|---|---|
| SNB-19 | 86.61% | 10 |
| OVCAR-8 | 85.26% | 10 |
| NCI-H460 | 75.99% | 10 |
| MDA-MB-231 | 56.53% | 20 |
These findings indicate that the compound's structure allows it to effectively inhibit the growth of several cancer cell lines, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. A recent study highlighted its effectiveness against multidrug-resistant strains of bacteria. The following table presents the minimum inhibitory concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | < 8 |
| E. coli | < 16 |
| Pseudomonas aeruginosa | < 32 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer properties of this compound was conducted using a panel of human cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action. The results indicated that the compound induces apoptosis through the activation of caspase pathways, making it a candidate for further clinical evaluation .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of this compound against resistant bacterial strains. The compound was tested in combination with conventional antibiotics to assess synergistic effects. The findings revealed that it enhances the efficacy of existing antibiotics against resistant strains, suggesting its application in combination therapy approaches .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the sulfur atom in the thiazole ring and the acetamide side chain. Key reagents and outcomes include:
Mechanistic Insights :
-
Sulfur oxidation with H₂O₂ proceeds via electrophilic attack, forming sulfoxides as intermediates.
-
Strong oxidizing agents like KMnO₄ degrade the thiazole ring, yielding carboxylic acid derivatives.
Reduction Reactions
Reductive modifications target the acetamide group and aromatic systems:
Key Observations :
-
LiAlH₄ reduces the acetamide to a primary amine while preserving the thiazole ring.
-
Hydrogenation under mild conditions saturates the thiazole’s C=C bond without affecting substituents .
Substitution Reactions
The electron-deficient C-2 position of the thiazole ring and the acetamide nitrogen are reactive sites:
Electrophilic Aromatic Substitution
| Reagent | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 25°C | C-5 of phenyl | 5-Bromo-thiazole derivative | |
| Nitration (HNO₃/H₂SO₄) | 0°C → 25°C, 2 h | C-4 of thiazole | Nitro-substituted acetamide |
Nucleophilic Acetamide Modification
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | DCM, triethylamine, 0°C | N-chloroacetylated derivative | 89% | |
| Benzylamine | EDCI/DMAP, CH₃CN, 24 h | Benzyl-substituted acetamide | 76% |
Synthetic Utility :
-
Steglich esterification (EDCI/DMAP) enables coupling with amines for prodrug development .
-
Halogenation at the phenyl ring enhances bioactivity by improving lipophilicity .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related acetamides, focusing on substituent variations and their implications:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₉H₂₀N₂OS.
Key Observations :
- Substituent Position: The 3,5-dimethylphenyl group in the target compound contrasts with 2,6-dimethylphenyl substituents in oxadixyl (pesticide) .
- Thiazole rings are also common in bioactive molecules due to their hydrogen-bonding and coordination capabilities .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data and Substituent Effects
Insights :
- Crystal Packing: Meta-substituted dimethyl groups in trichloroacetamide derivatives increase asymmetric unit complexity compared to monosubstituted analogs . For the target compound, the thiazole ring may drive intermolecular interactions (e.g., C–H···π or π-π stacking), as seen in 2,2-diphenyl-thiazolylacetamide .
- Electron Effects : Strong electron-withdrawing groups (e.g., nitro) at meta positions significantly alter lattice constants , whereas the target’s electron-donating methyl groups may reduce polarity, impacting solubility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves refluxing 2-bromo-N-(3,5-dimethylphenyl)acetamide with heterocyclic precursors (e.g., 6-methoxyquinolin-4-ol) in anhydrous DMF using potassium carbonate as a base. Reaction optimization includes monitoring by TLC (hexane:ethyl acetate, 9:1) and purification via crystallization or column chromatography .
- Key Parameters :
| Reaction Component | Example Conditions |
|---|---|
| Solvent | DMF or toluene:water (8:2) |
| Base | K₂CO₃ (3 equiv) |
| Temperature | Reflux (~100–120°C) |
| Time | 3–7 hours |
| Yield | 51–70% |
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- 1H/13C NMR : Peaks for aromatic protons (δ 6.72–7.92 ppm), acetamide NH (δ 10.35 ppm), and methyl groups (δ 2.22 ppm) are critical for structural confirmation .
- UPLC-MS : Molecular ion peaks (e.g., m/z 337.6 [M+H]⁺) validate molecular weight .
Advanced Research Questions
Q. How does substitution at the aryl group influence the compound's crystallographic parameters and intermolecular interactions?
- Key Findings :
- Electron-withdrawing groups (e.g., Cl, NO₂) at meta positions reduce crystal symmetry and increase lattice strain. For example, 3,5-dimethyl substitution creates two molecules per asymmetric unit, enhancing van der Waals interactions .
- Table : Crystal Parameters for Analogues
| Substituent | Space Group | Molecules/Unit | Lattice Constants (Å) |
|---|---|---|---|
| 3,5-(CH₃)₂ | Monoclinic | 2 | a=8.21, b=10.54, c=12.79 |
| 3-Cl | Orthorhombic | 1 | a=7.89, b=9.32, c=11.01 |
Q. What computational approaches are used to predict biological activity, and how do they correlate with experimental data?
- Methods :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like elastase. Substituent effects (e.g., thiazole vs. triazole) are modeled to optimize inhibitory potency .
- QSAR Models : Hammett constants (σ) for aryl substituents correlate with bioactivity. For example, electron-donating groups (e.g., CH₃) enhance hydrophobic interactions in enzyme pockets .
Q. How to resolve contradictions in crystallographic data during structure validation?
- Validation Steps :
R-Factor Analysis : Ensure R₁ < 0.05 for high-resolution data. Discrepancies may arise from disordered solvent molecules .
Hydrogen Placement : Use SHELXL’s HFIX command to refine hydrogen positions. Omission of weak H-bonds can lead to misinterpretation of packing motifs .
Twinned Data : Apply TWIN/BASF commands in SHELXL for twinned crystals, common in orthorhombic systems .
Q. What strategies validate the compound's biological activity against specific enzyme targets?
- In Vitro Assays :
- Elastase Inhibition : Spectrophotometric assays (e.g., hydrolysis of N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) at λ = 410 nm. Dose-response curves (0.1–100 µM) determine IC₅₀ .
- Antimicrobial Screening : Broth microdilution (MIC testing) against S. aureus and E. coli (concentration range: 1–256 µg/mL) .
- Mechanistic Insights : Thiazole rings chelate metal ions in enzyme active sites, while acetamide groups form H-bonds with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
